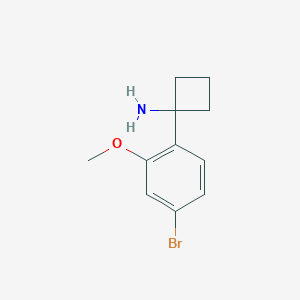![molecular formula C15H10FN3O4S B13548185 2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B13548185.png)
2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-Fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid is a complex organic compound that features a benzodiazole core, a nitro group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid typically involves multiple steps. One common route starts with the preparation of the benzodiazole core, followed by the introduction of the nitro and fluorophenyl groups. The final step involves the attachment of the sulfanyl acetic acid moiety. The reactions are often carried out under controlled conditions using solvents like DMSO and catalysts such as thionyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its benzodiazole core.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzodiazole core can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid derivatives: These compounds share a similar acetic acid moiety and are known for their biological activities.
Thiazole derivatives: These compounds have a similar sulfur-containing heterocyclic structure and exhibit diverse biological activities.
Uniqueness: 2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid is unique due to its combination of a benzodiazole core with a nitro and fluorophenyl group, which imparts distinct chemical and biological properties.
This detailed overview highlights the significance of this compound in various scientific domains
Properties
Molecular Formula |
C15H10FN3O4S |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)-5-nitrobenzimidazol-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C15H10FN3O4S/c16-9-1-3-10(4-2-9)18-13-6-5-11(19(22)23)7-12(13)17-15(18)24-8-14(20)21/h1-7H,8H2,(H,20,21) |
InChI Key |
VNUQTXAFLWSROT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2SCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}-3-oxopentanoate](/img/structure/B13548102.png)



![(3S)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13548136.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13548144.png)


![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride](/img/structure/B13548155.png)





